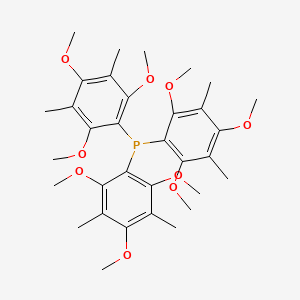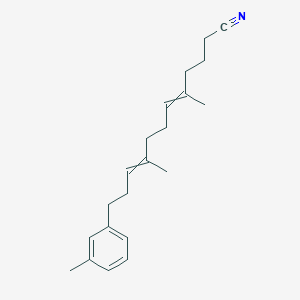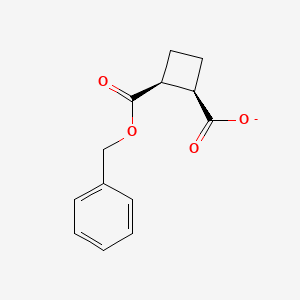![molecular formula C19H17NO2 B12601614 (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid CAS No. 879365-54-5](/img/structure/B12601614.png)
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of applications in medicinal chemistry, particularly as antibacterial, antimalarial, and anticancer agents . This compound features a unique structure with fused aromatic rings, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require moderate temperatures and can yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts that can be reused multiple times without significant loss of activity is advantageous for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing changes in gene expression and cellular function .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydrobenzo[c]acridine: Shares a similar core structure but lacks the acetic acid functional group.
5,6-Dihydrobenzo[c]acridin-1-ol 12-oxide: Contains an additional oxygen atom, altering its chemical properties.
5,6-Dihydrobenzo[c]acridine-7-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
Uniqueness
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
879365-54-5 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-5H-benzo[c]acridin-12-yl)acetic acid |
InChI |
InChI=1S/C19H17NO2/c21-18(22)12-20-17-8-4-2-6-14(17)11-15-10-9-13-5-1-3-7-16(13)19(15)20/h1-8H,9-12H2,(H,21,22) |
Clave InChI |
IGNJTUGTKQILCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3=C1CC4=CC=CC=C4N3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)


![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide](/img/structure/B12601555.png)
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)

![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)

![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)
